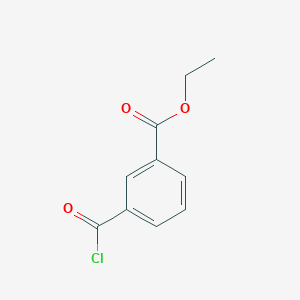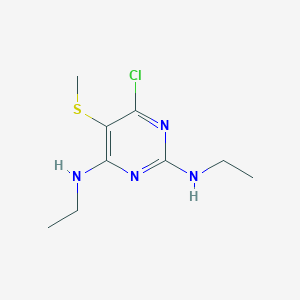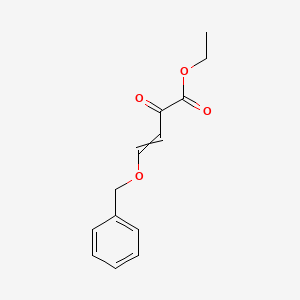
Ethyl 4-(benzyloxy)-2-oxobut-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(benzyloxy)-2-oxobut-3-enoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is characterized by the presence of a benzyloxy group attached to the ethyl ester of 2-oxobut-3-enoic acid. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-(benzyloxy)-2-oxobut-3-enoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the benzyloxy group is introduced to the ethyl acetoacetate.
Another method involves the use of 2-benzyloxypyridine as a reagent. This reagent is known for its mild and convenient reaction conditions, making it suitable for the synthesis of benzyl ethers and esters .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process typically includes steps such as purification and isolation to ensure the final product’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(benzyloxy)-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and benzyl bromide are commonly used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Ethyl 4-(benzyloxy)-2-oxobut-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 4-(benzyloxy)-2-oxobut-3-enoate involves its interaction with various molecular targets. The benzyloxy group can participate in nucleophilic and electrophilic reactions, while the ester group can undergo hydrolysis to form carboxylic acids and alcohols. These reactions are facilitated by enzymes and other catalytic agents in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(methoxy)-2-oxobut-3-enoate: Similar structure but with a methoxy group instead of a benzyloxy group.
Ethyl 4-(phenoxy)-2-oxobut-3-enoate: Contains a phenoxy group instead of a benzyloxy group.
Uniqueness
Ethyl 4-(benzyloxy)-2-oxobut-3-enoate is unique due to the presence of the benzyloxy group, which imparts specific chemical properties and reactivity. This makes it suitable for particular applications in organic synthesis and research.
Propriétés
Numéro CAS |
65260-59-5 |
|---|---|
Formule moléculaire |
C13H14O4 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
ethyl 2-oxo-4-phenylmethoxybut-3-enoate |
InChI |
InChI=1S/C13H14O4/c1-2-17-13(15)12(14)8-9-16-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
Clé InChI |
AMQQMCRAKBUCHW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C=COCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide](/img/structure/B14481935.png)
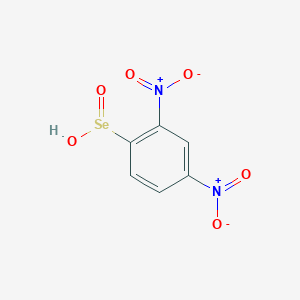
![1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane](/img/structure/B14481945.png)


![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine](/img/structure/B14481965.png)
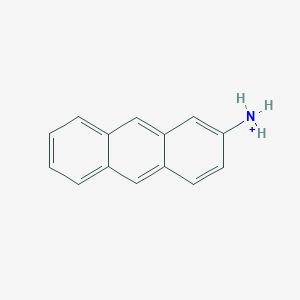
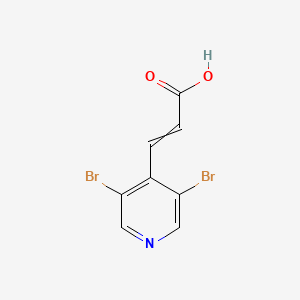
![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)
